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salinosporamide C - 863126-96-9

salinosporamide C

Catalog Number: EVT-281525
CAS Number: 863126-96-9
Molecular Formula: C14H18ClNO3
Molecular Weight: 283.75 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Salinosporamide C is a decarboxylated pyrrole analogue isolated from the marine Actinomycete Salinispora tropica.
Source and Classification

Salinosporamide C is a natural product derived from the marine bacterium Salinispora tropica, which was discovered in marine sediments. It belongs to a class of compounds known as lactams and is structurally related to other salinosporamides, such as salinosporamide A and B. These compounds are characterized by their complex structures and significant biological activities, particularly their ability to inhibit the proteasome, an essential component of cellular protein degradation pathways .

Synthesis Analysis

The synthesis of salinosporamide C has been approached through various methods, primarily focusing on total synthesis techniques that aim to replicate the natural compound in the laboratory. A notable method involves the use of a bis-cyclization strategy that constructs both the γ-lactam and β-lactone structures simultaneously. This method utilizes nucleophile-promoted cyclization of keto acids, which allows for efficient formation of the desired compound with high stereochemical control .

Key steps in the synthesis include:

  • Reductive amination: This step involves coupling commercially available serine derivatives with aldehydes to form protected amino acids.
  • Keto dimerization: Heterodimerization of acyl chlorides leads to unsymmetrical ketene dimers.
  • Cyclization: The crucial bis-cyclization step generates diastereomeric β-lactones, which can be further purified to yield salinosporamide C .
Molecular Structure Analysis

Salinosporamide C features a complex molecular structure characterized by multiple stereocenters and functional groups. Its molecular formula is C16H19ClN2O4C_{16}H_{19}ClN_{2}O_{4}, indicating the presence of chlorine, nitrogen, and oxygen atoms within its framework. The structure includes:

  • A γ-lactam ring,
  • A β-lactone moiety,
  • Several chiral centers that contribute to its biological activity.

X-ray crystallography has been employed to confirm the stereochemistry of synthesized analogs, providing insights into their conformational preferences and spatial arrangements .

Chemical Reactions Analysis

Salinosporamide C participates in several chemical reactions that are crucial for its biological function. The most significant reaction involves its interaction with the 20S proteasome, where it acts as a potent inhibitor. The mechanism involves:

  • B-lactone ring opening: This reaction occurs rapidly in the presence of proteasomes, leading to the formation of reactive intermediates.
  • Cyclization: Following ring opening, cyclization occurs to form a tetrahydrofuran ring structure.

These reactions are essential for understanding how salinosporamide C exerts its effects on cellular processes .

Mechanism of Action

The primary mechanism by which salinosporamide C exerts its biological effects is through inhibition of the proteasome. The proteasome is responsible for degrading ubiquitinated proteins within cells, a process crucial for regulating various cellular functions including cell cycle progression and apoptosis.

Upon binding to the active site of the proteasome:

  1. Salinosporamide C undergoes hydrolysis, leading to the formation of an acyl-enzyme intermediate.
  2. This intermediate prevents substrate access to the proteolytic sites within the proteasome.
  3. As a result, protein degradation is inhibited, leading to accumulation of regulatory proteins that can induce apoptosis in cancer cells .
Physical and Chemical Properties Analysis

Salinosporamide C exhibits several notable physical and chemical properties:

These properties influence its formulation and application in therapeutic contexts .

Applications

Salinosporamide C has significant potential in scientific research and therapeutic applications:

  • Cancer Treatment: Its role as a proteasome inhibitor positions it as a candidate for treating various cancers, including multiple myeloma and solid tumors.
  • Drug Development: Ongoing research focuses on developing analogs with enhanced potency and selectivity against cancer cell lines.
  • Biological Studies: Salinosporamide C serves as a valuable tool for studying proteasome function and regulation within cellular systems.

The exploration of salinosporamide derivatives continues to expand its potential applications in pharmacology and biochemistry .

Introduction to Salinosporamide C in the Context of Marine Natural Product Discovery

Ecological Significance of Salinispora spp. as a Source of Bioactive Metabolites

Salinispora species (S. tropica, S. arenicola, S. pacifica) are obligate marine actinomycetes requiring seawater for growth, predominantly inhabiting tropical and subtropical marine sediments at depths up to 5,669 meters [8]. Their global distribution correlates with distinct biogeographic patterns in secondary metabolism:

  • Chemical Defense Role: Salinosporamides function as chemical defenses against microbial competitors and predators. The chloroethyl substituent in salinosporamide A (absent in salinosporamide C) enhances irreversible proteasome binding, suggesting evolutionary optimization for ecological interactions [7] [9].
  • Strain-Specific Production: Salinosporamide C is a minor metabolite in select S. tropica strains, often co-occurring with salinosporamides A and B. Its production varies with environmental conditions, particularly nutrient availability and salinity [7] [8].
  • Genomic Investment: Approximately 10% of the Salinispora genome is dedicated to secondary metabolism, with biosynthetic gene clusters (BGCs) frequently located in genomic islands subject to horizontal transfer. This facilitates rapid chemical adaptation [8].

Table 1: Structural and Functional Comparison of Key Salinosporamides

CompoundCore StructureKey SubstituentsProteasome IC₅₀Biological Significance
Salinosporamide Aγ-lactam-β-lactoneChloroethyl, Cyclohexenyl1.3 nM (β5 subunit)Irreversible proteasome inhibition; clinical candidate
Salinosporamide Bγ-lactam-β-lactoneEthyl, Cyclohexenyl>100 nMBiosynthetic precursor to salinosporamide A
Salinosporamide Cγ-lactam-β-lactoneChloroethyl>1000 nMStructural simplification; reduced activity

Taxonomic and Phylogenetic Positioning of Salinosporamide-Producing Actinomycetes

The genus Salinispora belongs to the family Micromonosporaceae (order Micromonosporales), with taxonomic delineation based on:

  • Obligate Marine Adaptations: Unlike terrestrial actinomycetes, Salinispora exhibits halophilic growth requirements, including seawater-dependent germination and specialized ion transport systems [6] [8].
  • Phylogenetic Delineation: 16S rRNA gene sequencing (99% similarity among species) resolved three clades:
  • S. tropica: Primary producer of salinosporamides A–C; restricted to tropical sediments.
  • S. arenicola: Produces arenimycin and saliniquinones; globally distributed.
  • S. pacifica: Source of lomaiviticins; Pacific Ocean distribution [8].
  • Biosynthetic Gene Conservation: The sal BGC (PKS-NRPS hybrid) is conserved in S. tropica but absent in other species. Salinosporamide C arises from divergent processing of the ethylmalonyl-CoA extender unit compared to salinosporamide A’s chloroethyl moiety [7] [8].

Table 2: Taxonomic Distribution of Salinosporamide Production in Salinispora

SpeciesHabitatSignature MetabolitesSalinosporamide Production
S. tropicaCaribbean sedimentsSalinosporamides A–C, sporolidesPrimary source of salinosporamides
S. arenicolaGlobal sediments (0–1100 m)Arenicolids, saliniketalsNot detected
S. pacificaPacific Ocean sedimentsLomaiviticins, cyanosporasidesNot detected

Historical Development of Salinosporamide Research: From Serendipity to Targeted Discovery

The salinosporamide discovery pipeline evolved through three phases:1. Serendipitous Discovery (1989–2003):- Initial cultivation of seawater-requiring actinomycetes from Bahamian sediments (1989) led to the provisional designation "Salinospora" [6].- Cytotoxicity-guided isolation from S. tropica strain CNB-392 yielded salinosporamide A (2003), with salinosporamide C identified as a minor analog during chromatographic purification [1] [5] [6].

  • Biosynthesis and Engineering (2005–2010):
  • Isotopic feeding studies revealed salinosporamide C’s distinct biosynthetic origin: it incorporates butyrate-derived ethylmalonyl-CoA, whereas salinosporamide A uses chlorinated ethylmalonyl-CoA [7].
  • Heterologous expression of the sal cluster in Streptomyces lividans confirmed the SalL halogenase as responsible for salinosporamide A’s chloroethyl group – absent in salinosporamide C [7] [8].
  • Targeted Discovery via Genomics (2010–present):
  • Genome mining of S. tropica CNB-440 identified 15 cryptic BGCs, including the sal cluster. Phylogenetic analysis revealed strain-specific deletions in the sal BGC correlating with salinosporamide C production [8].
  • CRISPR-Cas9 engineering of the sal BGC enabled selective production of salinosporamide C by inactivating chlorination enzymes, facilitating structure-activity studies [9].

Table 3: Key Milestones in Salinosporamide Research

YearMilestoneSignificance
1989Cultivation of seawater-requiring actinomycetes from BahamasFirst evidence of obligate marine Salinispora
2003Isolation of salinosporamides A–C from S. tropica CNB-392Discovery of proteasome-inhibiting marine natural products
2007Isotopic labeling studies of salinosporamide C biosynthesisElucidation of butyrate-derived ethylmalonyl-CoA incorporation
2015CRISPR editing of sal BGC in S. tropicaTargeted production of salinosporamide C for SAR studies

Concluding RemarksSalinosporamide C exemplifies the chemical diversification achievable within marine actinomycete genera through evolutionary adaptations in biosynthetic pathways. While lacking the potent bioactivity of its congeners, its structural simplicity provides insights into minimal pharmacophores for proteasome inhibition. Future research leveraging metagenomic screening and pathway refactoring will likely uncover new salinosporamide variants with optimized biological properties [8] [9].

Properties

CAS Number

863126-96-9

Product Name

salinosporamide C

IUPAC Name

(3aR,4S,4aS,8aR)-2-(2-chloroethyl)-4-hydroxy-3-methyl-4,4a,5,6,8,8a-hexahydro-3aH-pyrrolo[1,2-a]indole-1,7-dione

Molecular Formula

C14H18ClNO3

Molecular Weight

283.75 g/mol

InChI

InChI=1S/C14H18ClNO3/c1-7-9(4-5-15)14(19)16-11-6-8(17)2-3-10(11)13(18)12(7)16/h10-13,18H,2-6H2,1H3/t10-,11+,12+,13-/m0/s1

InChI Key

LSKWKCUUZBBJFE-LOWDOPEQSA-N

SMILES

CC1=C(C(=O)N2C1C(C3C2CC(=O)CC3)O)CCCl

Solubility

Soluble in DMSO

Synonyms

Salinosporamide C;

Canonical SMILES

CC1=C(C(=O)N2C1C(C3C2CC(=O)CC3)O)CCCl

Isomeric SMILES

CC1=C(C(=O)N2[C@H]1[C@H]([C@@H]3[C@H]2CC(=O)CC3)O)CCCl

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